
2,2-Bis(4-methoxyphenyl)-3-(phenylselanyl)-2,5-dihydrofuran
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Bis(4-methoxyphenyl)-3-(phenylselanyl)-2,5-dihydrofuran is an organic compound that features a unique structure combining methoxyphenyl groups and a phenylselanyl moiety within a dihydrofuran ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Bis(4-methoxyphenyl)-3-(phenylselanyl)-2,5-dihydrofuran typically involves the reaction of 4-methoxybenzaldehyde with phenylselenyl chloride in the presence of a base, followed by cyclization to form the dihydrofuran ring. The reaction conditions often include the use of solvents such as dichloromethane or toluene and may require heating to facilitate the cyclization process .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for larger volumes, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques to obtain the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
2,2-Bis(4-methoxyphenyl)-3-(phenylselanyl)-2,5-dihydrofuran can undergo various chemical reactions, including:
Oxidation: The phenylselanyl group can be oxidized to form selenoxide derivatives.
Reduction: The compound can be reduced to remove the phenylselanyl group, yielding a simpler dihydrofuran derivative.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenylselanyl group typically yields selenoxide derivatives, while reduction can lead to the formation of dihydrofuran derivatives without the phenylselanyl group .
Wissenschaftliche Forschungsanwendungen
2,2-Bis(4-methoxyphenyl)-3-(phenylselanyl)-2,5-dihydrofuran has several scientific research applications:
Chemistry: It serves as a precursor for synthesizing other complex organic molecules and can be used in studies involving selenium-containing compounds.
Biology: The compound’s unique structure makes it a candidate for investigating biological activities, including potential antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs with selenium-based pharmacophores.
Wirkmechanismus
The mechanism by which 2,2-Bis(4-methoxyphenyl)-3-(phenylselanyl)-2,5-dihydrofuran exerts its effects is not fully understood. it is believed that the phenylselanyl group plays a crucial role in its biological activity. Selenium-containing compounds are known to interact with various molecular targets, including enzymes and proteins, potentially leading to antioxidant effects and modulation of cellular pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,2-Bis(4-methoxyphenyl)-3-(phenylselanyl)-2,5-dihydrofuran
- 2,2-Bis(4-methoxyphenyl)-3-(phenylthio)-2,5-dihydrofuran
- 2,2-Bis(4-methoxyphenyl)-3-(phenylsulfonyl)-2,5-dihydrofuran
Uniqueness
Compared to similar compounds, this compound is unique due to the presence of the phenylselanyl group. This selenium-containing moiety imparts distinct chemical and biological properties, such as potential antioxidant activity and the ability to undergo specific reactions that are not possible with sulfur or oxygen analogs .
Eigenschaften
CAS-Nummer |
835903-53-2 |
|---|---|
Molekularformel |
C24H22O3Se |
Molekulargewicht |
437.4 g/mol |
IUPAC-Name |
5,5-bis(4-methoxyphenyl)-4-phenylselanyl-2H-furan |
InChI |
InChI=1S/C24H22O3Se/c1-25-20-12-8-18(9-13-20)24(19-10-14-21(26-2)15-11-19)23(16-17-27-24)28-22-6-4-3-5-7-22/h3-16H,17H2,1-2H3 |
InChI-Schlüssel |
APXYLMKNGNECIR-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)C2(C(=CCO2)[Se]C3=CC=CC=C3)C4=CC=C(C=C4)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Imidazo[1,2-a]pyrazin-8-amine, N-methyl-5-phenyl-](/img/structure/B15213152.png)
![3-Butyl-7-chlorotriazolo[4,5-d]pyrimidin-5-amine](/img/structure/B15213158.png)
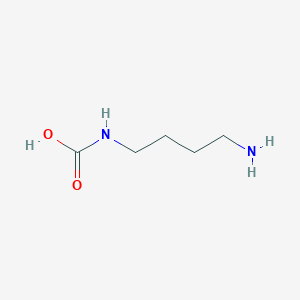
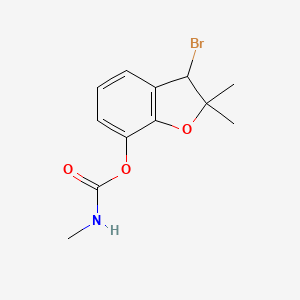
![N-Methyl-5-{[3-(trifluoromethyl)phenyl]methyl}-1,3,4-thiadiazol-2-amine](/img/structure/B15213183.png)

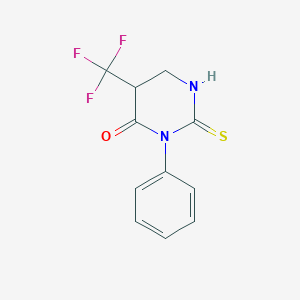
![5-[(2-Chlorophenyl)methyl]-N-methyl-1,3,4-thiadiazol-2-amine](/img/structure/B15213199.png)
![4-Chloro-5-[(4-chlorophenyl)methoxy]-2-hexylpyridazin-3(2H)-one](/img/structure/B15213204.png)
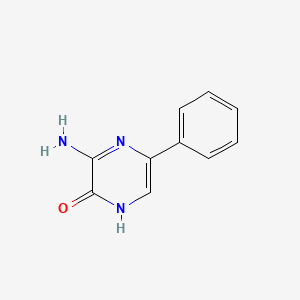


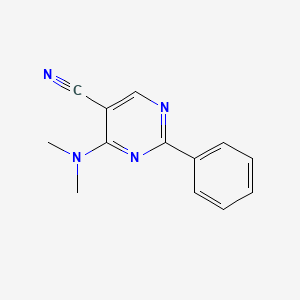
![6,6-Diphenyl-2,3-dihydroimidazo[2,1-b][1,3]oxazol-5(6h)-one](/img/structure/B15213242.png)
